Pentaethylene glycol chemical properties and structure
Pentaethylene glycol chemical properties and structure
Pentaethylene Glycol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol (PEG-5) is a member of the polyethylene glycol (PEG) family, a class of polyether compounds with a wide range of applications in the biomedical, pharmaceutical, and industrial fields.[1] It is a clear, colorless, and odorless liquid that is miscible with water.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies of pentaethylene glycol, with a particular focus on its applications in drug development and research.
Chemical Structure
Pentaethylene glycol is a polymer composed of five repeating ethylene glycol units, with hydroxyl groups at both ends.[4] Its structure imparts hydrophilicity and biocompatibility, making it a valuable building block in various chemical syntheses.[1]
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IUPAC Name: 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
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Synonyms: 3,6,9,12-Tetraoxatetradecane-1,14-diol, Pentaglycol
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Molecular Formula: C10H22O6
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Chemical Class: Poly(ethylene glycol)
Below is a 2D representation of the chemical structure of pentaethylene glycol.
Chemical Properties
The physicochemical properties of pentaethylene glycol are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | |
| Density | 1.126 g/mL at 25 °C | |
| Melting Point | -8.6 °C | |
| Boiling Point | 184 °C at 2 mmHg | |
| 338 - 340 °C | ||
| Flash Point | > 110 °C (> 230 °F) | |
| Water Solubility | Miscible | |
| Solubility in other solvents | Slightly soluble in Chloroform and Ethyl Acetate | |
| Refractive Index (n20/D) | 1.462 | |
| Vapor Pressure | 1.68E-06 mmHg at 25 °C | |
| pKa (Predicted) | 14.06 ± 0.10 |
Stability and Reactivity: Pentaethylene glycol is stable under normal conditions. It is combustible and incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.
Experimental Protocols
General Synthesis of Polyethylene Glycols
Polyethylene glycols are typically synthesized through the anionic ring-opening polymerization of ethylene oxide. A general procedure is outlined below.
Materials:
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Initiator (e.g., sodium hydroxide, potassium hydroxide, or a low molecular weight PEG)
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Ethylene oxide
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Inert solvent (optional)
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Nitrogen atmosphere
Procedure:
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The initiator is charged into a reaction vessel equipped with a stirrer, thermometer, and an inlet for ethylene oxide.
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The reactor is purged with nitrogen to remove air and moisture.
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The initiator is heated to the desired reaction temperature.
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Ethylene oxide is introduced into the reactor at a controlled rate to maintain the desired pressure and temperature.
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The reaction is allowed to proceed until the desired molecular weight is achieved, which can be monitored by the decrease in reactor pressure.
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The reaction is terminated by neutralizing the catalyst with an acid.
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The resulting polyethylene glycol is then purified.
The synthesis of monodisperse PEGs can be achieved through a stepwise solid-phase synthesis, which involves the sequential addition of protected PEG monomers to a solid support. This method allows for precise control over the chain length and avoids extensive purification steps.
Purification
Purification of polyethylene glycols can be achieved through various methods depending on the desired purity and the nature of the impurities. Common techniques include:
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Solvent Extraction: To remove non-polar impurities.
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Chromatography: Techniques such as hydrophobic interaction chromatography can be used for purification.
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Filtration: To remove particulate matter.
Applications in Research and Drug Development
Pentaethylene glycol and other PEGs are extensively used in the pharmaceutical and biotechnology industries due to their biocompatibility, solubility, and low toxicity.
PEGylation
PEGylation is the process of covalently attaching PEG chains to proteins, peptides, or small molecule drugs. This modification can improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent by:
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Increasing drug solubility and stability.
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Prolonging the circulation half-life by reducing renal clearance and enzymatic degradation.
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Reducing immunogenicity.
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Enhancing tumor targeting through the enhanced permeability and retention (EPR) effect.
Linkers in PROTACs
Pentaethylene glycol is used as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The PEG linker provides the necessary length and flexibility for the PROTAC to simultaneously bind to both the target protein and the E3 ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.
Safety and Handling
Pentaethylene glycol is considered to have low toxicity. However, it can cause skin and eye irritation. Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.
Conclusion
Pentaethylene glycol is a versatile and valuable chemical with well-defined properties and structure. Its biocompatibility and hydrophilicity make it an important component in various applications, particularly in the field of drug development and delivery. Understanding its chemical properties and the methodologies for its synthesis and purification is essential for its effective utilization in research and industry.
